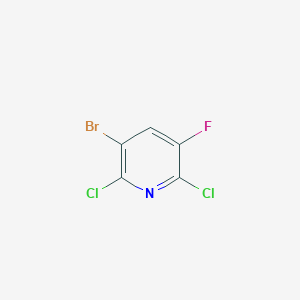

3-Bromo-2,6-dichloro-5-fluoropyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Modern Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in chemistry. researchgate.netnih.gov Its presence in a vast number of compounds, ranging from natural products to advanced materials, underscores its importance. researchgate.netnih.govresearchgate.net The adaptability of the pyridine scaffold allows for structural modifications that can fine-tune the chemical and physical properties of the resulting molecules. researchgate.net

Pyridine scaffolds are prevalent in nature, forming the core of many alkaloids and other biologically active compounds. nih.govlifechemicals.com For instance, the pyridine ring is a key component of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are essential coenzymes in numerous metabolic redox reactions. dovepress.comnih.gov Furthermore, Vitamin B6 (pyridoxine) and its derivatives, all of which contain a pyridine core, are vital for amino acid metabolism. libretexts.orgresearchgate.net The presence of the pyridine moiety in these fundamental biological molecules highlights its evolutionary significance and its role in the chemistry of life. wikipedia.org

Table 1: Examples of Pyridine-Containing Biomolecules

| Compound Name | Classification | Biological Role |

| Nicotinamide adenine dinucleotide (NAD) | Coenzyme | Electron carrier in cellular respiration |

| Nicotinamide adenine dinucleotide phosphate (NADP+) | Coenzyme | Electron donor in anabolic reactions |

| Pyridoxal phosphate (PLP) | Coenzyme (active form of Vitamin B6) | Coenzyme for amino acid metabolism |

| Nicotinic acid (Niacin, Vitamin B3) | Vitamin | Precursor to NAD and NADP+ |

The utility of pyridine scaffolds extends beyond the biological realm into the field of materials science and catalysis. Pyridine derivatives are employed in the synthesis of functional nanomaterials, where the nitrogen atom can coordinate with metal centers or act as a basic site. acs.orgresearchgate.netqmul.ac.uk This property is leveraged in the development of catalysts, where pyridine-containing ligands can influence the activity and selectivity of a reaction. researchgate.netrsc.org For example, pyridine-functionalized carbon nanotubes have been investigated for their electrocatalytic activity in the oxygen reduction reaction, a critical process in fuel cells. acs.orgresearchgate.net

Contextualization of Halogenated Pyridines

The introduction of halogen atoms onto the pyridine ring dramatically alters its chemical reactivity and physical properties. Halogenated pyridines are a cornerstone of synthetic chemistry, providing access to a wide range of functionalized molecules.

The presence of halogens on the pyridine ring has a profound impact on its electronic nature. Halogens are electron-withdrawing groups, which decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqnih.gov The position and nature of the halogen substituent(s) dictate the regioselectivity of these reactions. nih.govresearchgate.net For instance, the reactivity of different positions on the pyridine ring is differentially affected by the inductive and mesomeric effects of the halogen atoms. uoanbar.edu.iq This nuanced reactivity allows for selective functionalization of the pyridine core. nih.govresearchgate.net

Due to their unique reactivity, halogenated pyridines are highly valued as versatile building blocks in organic synthesis. lifechemicals.comnovanet.ca The carbon-halogen bond serves as a handle for a variety of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This versatility enables the construction of complex molecular architectures from relatively simple halogenated pyridine precursors. nih.govnih.gov The ability to sequentially and selectively react different halogen atoms on a polyhalogenated pyridine adds another layer of synthetic utility.

Specific Research Focus on 3-Bromo-2,6-dichloro-5-fluoropyridine

Within the broad class of polyhalogenated pyridines, this compound (CAS No. 152840-66-9) has attracted specific research interest. rndmate.com Its distinct substitution pattern, featuring four different substituents on the pyridine ring, presents a unique platform for synthetic chemists. The differential reactivity of the bromine, chlorine, and fluorine atoms allows for a high degree of control in sequential functionalization reactions. This makes this compound a valuable intermediate in the synthesis of highly substituted and complex pyridine derivatives for various research applications. While structurally related to other halogenated pyridines like 3-Bromo-5-chloro-2-fluoropyridine and 3-Bromo-2-chloro-5-fluoropyridine, the specific arrangement of halogens in this compound offers a distinct set of synthetic possibilities. innospk.cominnospk.comnih.gov

Rationale for Investigation in Academic and Industrial Contexts

The driving force behind the investigation of polyhalogenated pyridines like this compound in both academic and industrial laboratories lies in their potential as advanced chemical intermediates. The presence of multiple, distinct halogen atoms on the pyridine ring offers a platform for regioselective synthesis. In principle, the bromine, chlorine, and fluorine substituents can be selectively targeted in chemical reactions, allowing for the stepwise introduction of different functional groups. This level of synthetic control is highly sought after in the development of novel pharmaceuticals and agrochemicals, where precise molecular architectures are often required for biological activity.

In the pharmaceutical industry, the pyridine scaffold is a common feature in many approved drugs. The introduction of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. Therefore, compounds like this compound are of interest as they provide a pathway to new chemical entities with potentially enhanced therapeutic profiles.

Similarly, in the agrochemical sector, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a continuous effort. Polyhalogenated pyridines serve as key precursors to a variety of active ingredients. The ability to fine-tune the substitution pattern on the pyridine ring is crucial for optimizing the biological activity and selectivity of these agricultural products.

Current State of Research and Knowledge Gaps

Despite the clear rationale for its investigation, the publicly available scientific literature on this compound is notably sparse. While the compound is commercially available from various chemical suppliers, indicating its use in some capacity, there is a significant lack of peer-reviewed research articles or patents that specifically detail its synthesis or application.

The current state of knowledge is largely inferential, based on the well-documented chemistry of other, structurally similar polyhalogenated pyridines. For instance, the reactivity of different halogens in cross-coupling reactions on a pyridine ring is generally understood, with bromine and iodine being more reactive than chlorine, which is in turn more reactive than fluorine. This suggests that the bromine atom at the 3-position of this compound would likely be the most susceptible to reactions such as Suzuki or Stille couplings.

However, the absence of specific studies on this compound constitutes a significant knowledge gap. Key areas where research is needed include:

Detailed Synthetic Methodologies: While general methods for the synthesis of polyhalogenated pyridines exist, specific, optimized, and scalable routes to this compound are not widely reported.

Reactivity and Selectivity Studies: Experimental data on the regioselectivity of various chemical transformations on this specific substrate are lacking. Understanding how the interplay of the different halogens and their positions on the ring influences reaction outcomes is crucial for its effective use as a building block.

Application in Target-Oriented Synthesis: There are no readily available examples in the academic or patent literature of this compound being used as an intermediate in the synthesis of specific biologically active molecules.

Spectroscopic and Crystallographic Data: Comprehensive characterization data, such as detailed NMR, IR, and mass spectrometry analysis, as well as single-crystal X-ray diffraction data, would provide valuable structural insights.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2,6-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl2FN/c6-2-1-3(9)5(8)10-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKVAKOCZBDQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566400 | |

| Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152840-66-9 | |

| Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,6 Dichloro 5 Fluoropyridine and Analogues

Functional Group Interconversion in Halogenated Pyridines

Functional group interconversions provide alternative routes to introduce or modify halogen substituents on a pre-existing halogenated pyridine (B92270) core.

The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.org This reaction is particularly useful when direct halogenation is not feasible or gives poor regioselectivity.

Reaction Pathway: The process begins with the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) halide (e.g., CuBr) to introduce the corresponding halogen onto the ring, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This method allows for the conversion of an amino group to a bromo group. For instance, 2-amino-3-chloro-5-bromopyridine can be converted to 5-bromo-3-chloro-2-fluoropyridine (B1340171) through a diazotization reaction followed by treatment with hydrogen fluoride/pyridine. chemicalbook.com Similarly, 2-amino-5-chloro-3-fluoropyridine (B1279587) can be converted to 2-bromo-5-chloro-3-fluoropyridine (B79493) using hydrobromic acid, bromine, and sodium nitrite. chemicalbook.com

The following table provides examples of Sandmeyer-type reactions for halogen introduction:

| Starting Material | Reagents | Product |

| Aromatic Amine | NaNO₂, HBr, CuBr | Aryl Bromide wikipedia.orgmasterorganicchemistry.com |

| 2-Amino-3-chloro-5-bromopyridine | NaNO₂, HF/pyridine | 5-Bromo-3-chloro-2-fluoropyridine chemicalbook.com |

| 2-Amino-5-chloro-3-fluoropyridine | HBr, Br₂, NaNO₂ | 2-Bromo-5-chloro-3-fluoropyridine chemicalbook.com |

| 3-Amino-6-picoline | NaBr, NaBrO₃, H₂SO₄ then NaNO₂, HF | 2-Bromo-3-fluoro-6-picoline google.com |

Research Findings: The Sandmeyer reaction is a robust and widely applicable method. The yields are generally good, and the reaction tolerates a wide range of functional groups on the aromatic ring. Modifications to the classical Sandmeyer conditions have been developed to improve yields and reduce the environmental impact, such as using alternative diazotizing agents or copper catalysts. justia.com

In some synthetic strategies, it is necessary to remove a halogen atom from a polyhalogenated pyridine. This reductive dehalogenation can be a useful tool for accessing less substituted derivatives.

Reduction Methods: Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and photoredox catalysis. researchgate.net For example, a polyhalogenated pyridine can be treated with a reducing agent such as hydrogen gas in the presence of a palladium catalyst to selectively remove one or more halogen atoms. The reactivity of halogens towards reduction generally follows the order I > Br > Cl > F. mdpi.com This selectivity allows for the controlled removal of specific halogens from a polyhalogenated ring.

Research Findings: The choice of reducing agent and reaction conditions can influence the outcome of the dehalogenation reaction. For instance, milder reducing agents may be used to selectively remove a more reactive halogen (e.g., iodine or bromine) while leaving less reactive halogens (e.g., chlorine or fluorine) intact. The development of new catalytic systems, including polymer-supported palladium catalysts, has enabled reductive dehalogenation to be carried out under milder conditions and in more environmentally friendly solvents like water. mdpi.com

Advanced Synthetic Protocols

Advanced synthetic protocols for polysubstituted pyridines focus on achieving high selectivity and functional group tolerance under manageable reaction conditions. These methods are crucial for building complex molecular architectures from readily available polyhalogenated pyridine precursors.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in organic synthesis. For polyhalogenated pyridines, these reactions allow for the selective substitution of halogen atoms with a wide array of organic groups. The regioselectivity of these couplings is often dictated by the electronic and steric environment of the C-X bond, with oxidative addition to the palladium(0) catalyst generally being the selectivity-determining step. Typically, for dihalopyridines, oxidative addition is favored at the position alpha to the nitrogen atom (C2).

The Suzuki, Stille, and Heck reactions are cornerstone palladium-catalyzed transformations that enable the functionalization of polyhalogenated pyridines.

The Suzuki-Miyaura coupling reaction forms C-C bonds by reacting a halide with an organoboron compound, such as a boronic acid or boronic ester. rsc.org It is widely favored due to the stability and low toxicity of the boron reagents. rsc.org For polychlorinated pyridines, specific protocols have been developed to achieve exhaustive alkylation, overcoming challenges like the Lewis basic pyridine nitrogen inhibiting the catalyst. nih.gov A notable system employs a Pd(OAc)₂ precatalyst with an Ad₂PⁿBu ligand and LiOᵗBu as the base, which has been shown to effectively couple alkyl pinacol (B44631) boronic esters with 2,6-dichloropyridine, yielding the dialkylated product in high yield. beilstein-journals.org

Table 1: Suzuki-Miyaura Exhaustive Alkylation of 2,6-Dichloropyridine

| Entry | Organoboron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide. nih.gov This reaction is highly versatile and tolerates a wide variety of functional groups due to the stability of organostannanes to air and moisture. nih.govresearchgate.net The mechanism proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net Advances in ligand design, such as the use of bulky, electron-rich phosphines, have expanded the scope of the Stille reaction to include less reactive aryl chlorides at milder temperatures. nih.gov

Table 2: Stille Coupling of Aryl Halides with Organostannanes

| Aryl Halide | Organostannane | Catalyst | Ligand | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| Aryl Chloride | Aryl-SnBu₃ | Pd₂(dba)₃ | P(t-Bu)₃ | CsF, Dioxane, 80 °C | Biaryl | nih.gov |

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. acs.org This reaction is a powerful tool for C-C bond formation and typically exhibits high trans selectivity. researchgate.net For polyhalogenated pyridines, such as dibromopyridines, double Heck reactions can be employed to introduce two alkenyl substituents. For instance, 3,5-dibromopyridine (B18299) reacts with various alkenes to afford the corresponding di(alkenyl)pyridines. researchgate.net

Table 3: Double Heck Reaction of 3,5-Dibromopyridine

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Product | Ref. |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂/dppp | Et₃N | DMF | 100 | 3,5-Distyrylpyridine | researchgate.net |

Metal-Catalyzed Coupling Reactions in Polyhalogenated Pyridine Synthesis

Copper/Palladium Catalyzed C-C and C-N Coupling

While palladium is dominant in cross-coupling, copper catalysts play a crucial and sometimes complementary role, particularly in C-N bond formation (Ullmann and Buchwald-Hartwig type reactions) and certain C-C couplings like the Sonogashira reaction.

Palladium-catalyzed C-N coupling , or Buchwald-Hartwig amination, has become a principal method for synthesizing aryl amines from aryl halides. organic-chemistry.org The development of specialized ligands has been critical to its success, allowing for the coupling of a wide range of amines, including ammonia (B1221849) equivalents, with aryl chlorides and bromides. organic-chemistry.orgresearchgate.net For polyhalogenated heterocycles, these reactions provide a direct route to amino-substituted pyridines.

Copper-catalyzed C-N coupling (Ullmann condensation) is an older but continually evolving method. Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh temperatures originally required. These reactions are effective for coupling aryl halides with various N-nucleophiles, including azoles and amino acids, providing access to key structural motifs found in pharmaceuticals. The choice between palladium and copper can sometimes offer orthogonal chemoselectivity, which is valuable in the synthesis of complex molecules.

The Sonogashira coupling , which typically uses a dual palladium and copper(I) catalyst system, is the most reliable method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds. This reaction has been successfully applied to pentachloropyridine (B147404) to synthesize the first pentaalkynylpyridines in high yields, demonstrating its power in the exhaustive functionalization of polyhalogenated systems.

Direct copper-catalyzed coupling of saturated ketones or alkynones to a polyhalogenated pyridine core is not a widely established primary synthetic route. However, related copper-catalyzed C-C bond-forming reactions provide a pathway to such structures. For instance, the aforementioned Sonogashira coupling can install a terminal alkyne onto the pyridine ring. This alkynylpyridine is a versatile intermediate that can be subsequently hydrated to yield the corresponding pyridinyl methyl ketone. This two-step process, beginning with a copper co-catalyzed coupling, serves as a reliable method for accessing these ketone structures.

Alternatively, copper catalysts have been used to construct pyridine rings from acyclic precursors involving ketones. A novel copper-catalyzed [3+3] annulation of saturated ketones with oxime acetates has been developed to synthesize polysubstituted pyridines. nih.gov In this method, the saturated ketone is transformed in situ into an enone, which then undergoes a cascade reaction to form the pyridine ring. nih.gov While this builds the pyridine core rather than functionalizing a pre-existing one, it highlights the utility of copper catalysis in reactions involving ketone substrates to generate substituted pyridines.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings, such as polyhalogenated pyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The presence of electron-withdrawing groups (including the pyridine nitrogen itself and halogen atoms) ortho or para to a leaving group activates the ring toward nucleophilic attack.

In polyhalogenated pyridines, the positions most activated for SNAr are C2 and C4 due to effective stabilization of the negative charge in the Meisenheimer complex by the ring nitrogen. The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I, which is inverse to their C-X bond strength. This is because the highly electronegative fluorine atom strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack, which is the rate-determining step. nih.gov

Tandem or sequential SNAr reactions are a powerful strategy for the controlled, regioselective synthesis of polysubstituted pyridines from polyhalogenated precursors. By exploiting the differential reactivity of the halogen atoms (e.g., fluorine vs. chlorine) or the electronic activation at different positions, nucleophiles can be introduced in a stepwise manner.

For example, a one-pot synthesis of benzofuropyridines has been developed that utilizes an intramolecular SNAr reaction as the final step in a tandem sequence. After an initial metalation and Negishi cross-coupling to create a biaryl intermediate containing a fluoropyridine moiety, a base is used to promote an intramolecular cyclization where a phenoxide attacks the activated fluorine-bearing carbon on the pyridine ring. This strategy has been successfully applied to various fluoropyridines, demonstrating the power of tandem sequences that culminate in an SNAr reaction to build complex fused heterocyclic systems.

Table 4: Tandem Negishi/SNAr Synthesis of Benzofuropyridines

| Fluoropyridine | Bromophenyl Acetate | Catalyst System | Conditions (SNAr step) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2-Fluoro-5-methylpyridine | 2-Bromo-4-methylphenyl acetate | Pd XPhos G3 | KOtBu, THF, 70 °C | 88 | |

| 2,6-Difluoropyridine | 2-Bromophenyl acetate | Pd XPhos G3 | KOtBu, THF, 70 °C | 81 |

Nucleophilic Aromatic Substitution (SNAr) in Synthesis of Substituted Pyridines

Site-Selective Nucleophilic Attack

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of electron-deficient halogenated pyridines. The position of nucleophilic attack is dictated by the electronic effects of the ring nitrogen and the halogen substituents. In highly halogenated pyridines, such as pentafluoropyridine (B1199360) (PFP), the reaction's outcome can be finely tuned by controlling reaction conditions and the nature of the nucleophile.

Research on PFP with various hydroxybenzaldehydes demonstrates that reaction parameters like temperature, solvent, and reactant molar ratios are critical for determining site selectivity. rsc.org Under mild basic conditions, nucleophilic attack occurs exclusively at the C-4 position, which is the most electron-deficient site, leading to nearly quantitative yields of the corresponding 4-substituted products. rsc.org However, under harsher conditions (e.g., reflux), it is possible to achieve selective replacement of fluorine atoms at the C-2 and C-6 positions, which are adjacent to the ring nitrogen. rsc.org For instance, reacting PFP with a twofold excess of 3-hydroxybenzaldehyde (B18108) under reflux yields the 2,4-disubstituted product in excellent yield, while a threefold excess leads to the 2,4,6-trisubstituted analogue. rsc.org This highlights the principle that site-selectivity in nucleophilic attack on polyhalogenated pyridines is a controllable process, essential for synthesizing specific isomers of compounds like 3-bromo-2,6-dichloro-5-fluoropyridine.

Table 1: Site-Selectivity in Nucleophilic Aromatic Substitution of Pentafluoropyridine (PFP) This table illustrates the principle of site-selective nucleophilic attack on a model polyhalogenated pyridine.

| Nucleophile | Molar Ratio (PFP:Nucleophile) | Conditions | Position of Substitution | Product | Yield |

| Hydroxybenzaldehydes | 1:1 | Mildly Basic | C-4 | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | ~Quantitative |

| 3-Hydroxybenzaldehyde | 1:2 | Reflux | C-2, C-4 | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Excellent |

| 3-Hydroxybenzaldehyde | 1:3 | Reflux | C-2, C-4, C-6 | 3,3',3''-((3,5-Difluoropyridine-2,4,6-triyl)tris(oxy))tribenzaldehyde | Moderate |

Organometallic Approaches

Organometallic chemistry offers powerful tools for the regioselective functionalization of pyridine rings through the generation of pyridyl anions or the use of organometallic reagents.

Directed ortho-metalation (DoM) involves the deprotonation of a position adjacent to a directing metalating group (DMG) using a strong base. For pyridines, the ring nitrogen itself can direct metalation to the C-2 or C-6 positions. However, the inherent reactivity of organolithium reagents can lead to competing nucleophilic addition reactions. researchgate.net The choice of base is therefore critical. While alkyllithiums like butyllithium (B86547) (BuLi) can result in addition products, lithium amides such as lithium diisopropylamide (LDA) typically favor deprotonation. researchgate.netnih.gov For example, the ortholithiation of 2-chloro-5-bromopyridine with LDA selectively generates the 2-chloro-4-lithio-5-bromopyridine intermediate. nih.gov

The use of "superbases," such as the combination of BuLi with lithium 2-(dimethylamino)ethoxide (LiDMAE), can achieve unprecedented regioselectivity. This combination promotes a selective C-6 lithiation of 2-chloropyridine (B119429), a position not typically favored. researchgate.net More advanced TMP (2,2,6,6-tetramethylpiperidide) based reagents, including mixed Ti-Mg or Ti-Fe-Mg systems, allow for the rapid metalation of various functionalized pyridines at room temperature with high functional group tolerance and regioselectivity. researchgate.net These modern bases can override the classic directing effects of some functional groups, enabling selective C-4 deprotonation in certain 3-substituted pyridines. researchgate.netresearchgate.net

The reaction of pyridine N-oxides with Grignard reagents provides a versatile and high-yielding pathway to substituted pyridines, particularly at the C-2 position. organic-chemistry.orgdiva-portal.org Pyridine N-oxides, which are readily prepared by the oxidation of pyridines, can be reacted with a wide array of alkyl, aryl, and alkynyl Grignard reagents. diva-portal.orgrsc.org

The reaction typically proceeds through the addition of the Grignard reagent to the N-oxide, which can lead to different intermediates depending on the conditions. Subsequent treatment with reagents like acetic anhydride (B1165640) at elevated temperatures promotes rearrangement and cyclization to afford 2-substituted pyridines in good yields. organic-chemistry.orgorganic-chemistry.org This method avoids the low yields and isomeric mixtures often encountered in other approaches. organic-chemistry.org Furthermore, the methodology can be extended to produce 2,6-disubstituted pyridines by first forming a 2-substituted pyridine N-oxide intermediate and then introducing a second Grignard reagent, allowing for the synthesis of both symmetrical and unsymmetrical products. organic-chemistry.org

Table 2: Synthesis of Substituted Pyridines via Grignard Reagents and Pyridine N-Oxides This table summarizes the general transformation and its versatility.

| Pyridine N-Oxide | Grignard Reagent (R-MgX) | Key Reagent (2nd Step) | Product | Yield Range |

| Substituted Pyridine N-Oxide | Alkyl, Aryl, Alkynyl | Acetic Anhydride | 2-R-Substituted Pyridine | 37-86% |

| 2-R-Substituted Pyridine N-Oxide | R'-MgX | Acetic Anhydride | 2-R-6-R'-Disubstituted Pyridine | Good |

Environmentally Benign and Chemo-selective Methods

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes that minimize waste and avoid harsh reagents.

A highly efficient and environmentally friendly method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. nih.govacs.org This protocol utilizes a strong base, such as sodium tert-butoxide (NaOtBu), to promote the C-2 amination of various bromo-, chloro-, fluoro-, and iodo-pyridines. nih.govacs.org The reaction proceeds with high selectivity for the C-2 position, providing a practical alternative to methods that require transition-metal catalysts or excess amino sources. nih.gov Mechanistic studies suggest a pathway involving the base-assisted dissociation of N,N-dimethylformamide (DMF), when used as the amino source, to generate the active nucleophile, dimethylamine. acs.org

Table 3: Base-Promoted Selective C-2 Amination of Polyhalogenated Pyridines in Water Data synthesized from studies on environmentally benign amination reactions. nih.govacs.org

| Substrate | Amino Source | Base (equiv.) | Temperature (°C) | Time (h) | Product | Yield |

| 2,5-Dibromopyridine | DMF | NaOtBu (3.0) | 140 | 12 | 5-Bromo-N,N-dimethylpyridin-2-amine | Good to Excellent |

| Polyhalopyridines | Various Amines | NaOtBu (3.0) | Varies | Varies | 2-Aminopyridine Derivatives | Moderate to Excellent |

Synthetic Route Optimization and Scalability Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency. For polyhalogenated pyridines, which are key intermediates in pharmaceuticals and agrochemicals, scalability is a primary concern. innospk.combeilstein-journals.org

The base-promoted amination in aqueous media demonstrates excellent potential for large-scale synthesis. The protocol has been successfully scaled up to the 0.5 mole level for the selective amination of 2,5-dibromopyridine, affording the desired product in a 92% isolated yield. acs.org This scalability is attributed to the use of inexpensive reagents (NaOtBu), an environmentally safe solvent (water), and the avoidance of costly and toxic transition-metal catalysts. nih.govacs.org

Optimization strategies for other routes, such as those involving organometallic intermediates, focus on improving thermal stability, minimizing side reactions (e.g., nucleophilic addition in lithiation), and streamlining work-up procedures. researchgate.net The development of one-pot methodologies, such as the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides followed by in-situ aromatization or reduction, significantly enhances the efficiency and scalability of synthesizing substituted pyridines and piperidines. acs.org

Reaction Conditions and Parameter Tuning

The synthesis of highly substituted halopyridines is highly dependent on the careful control of reaction conditions to ensure desired regioselectivity and yield. While specific parameter tuning data for this compound is not extensively detailed in publicly available literature, analysis of synthetic routes for closely related analogues provides significant insight into the critical parameters. These parameters typically include temperature, reaction time, solvent, and the choice of halogenating agent and catalyst.

Low temperatures are often crucial for controlling selectivity. For instance, in the synthesis of 2-bromo-5-chloro-3-fluoropyridine from 2-amino-3-fluoro-5-chloropyridine, the initial reaction with hydrobromic acid and bromine is conducted at 0°C, and the subsequent diazotization with sodium nitrite is performed at -10°C. chemicalbook.com This precise temperature control is vital for the stability of the diazonium intermediate and for preventing side reactions. Similarly, the bromination of 2-amino-4-chloropyridine (B16104) using N-bromo-succinimide (NBS) is initiated at 0°C to direct the substitution pattern effectively. google.com

The choice of solvent and halogenating agent is also pivotal. Dichloromethane is a common solvent for bromination reactions using NBS. google.com For diazotization-halogenation sequences, a strong acid medium like 48% hydrobromic acid is used not only as a reactant but also as the solvent system. chemicalbook.com

Parameter tuning involves experimentally determining the optimal balance of these conditions. The reaction time, for example, must be sufficient for completion but not so long as to promote decomposition or byproduct formation. In the synthesis of 2-bromo-5-chloro-3-fluoropyridine, the addition of reagents is carefully timed, with dropwise addition over 20 minutes for bromine and a 1.5-hour period for sodium nitrite solution, followed by a final 30-minute stirring period to ensure the reaction goes to completion. chemicalbook.com

The following table summarizes typical reaction conditions for the synthesis of bromo-chloro-fluoro pyridine analogues, illustrating the key parameters that would require tuning for the synthesis of this compound.

| Target Compound | Starting Material | Key Reagents | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-5-chloro-3-fluoropyridine | 2-Amino-3-fluoro-5-chloropyridine | HBr (48%), Br2, NaNO2 | 0 to -10 | Aqueous HBr | ~2.5 hours | 90 | chemicalbook.com |

| 5-Bromo-2,4-dichloropyridine (Intermediate) | 2-Amino-4-chloropyridine | N-Bromo-succinimide (NBS) | 0 | Dichloromethane | 30 minutes | >80 (for bromination step) | google.com |

| 6-Bromo-3-fluoropicolinaldehyde | (6-Bromo-3-fluoropyridin-2-yl)methanol | Dess-Martin periodinane | 0 to 20 (Room Temp.) | Dichloromethane (DCM) | 14 hours | 69.4 | chemicalbook.com |

Industrial Production Methodologies (e.g., Continuous Flow Reactors, Vapor-Phase Reactions)

The industrial-scale production of halogenated pyridines requires methodologies that are safe, efficient, and scalable. While specific industrial methods for this compound are proprietary, general approaches for analogous compounds involve vapor-phase reactions and, increasingly, continuous flow technology. The global market for such intermediates is significant, with manufacturing often centered in regions with advanced chemical production capabilities, and products are typically packaged in bulk quantities, such as 25 kg drums. innospk.cominnospk.com

Vapor-Phase Reactions: High-temperature, gas-phase halogenation is a well-established industrial method for producing simpler chlorinated pyridines. For example, the reaction of pyridine with chlorine in the gas phase can yield 2-chloropyridine and 2,6-dichloropyridine. youtube.com This type of process offers advantages in terms of throughput and avoids the use of large volumes of solvents.

Key parameters for vapor-phase reactions include:

Temperature: Typically very high (e.g., 390°C for the chlorination of 3-picoline) to provide the activation energy for the reaction. youtube.com

Catalyst: While some reactions proceed thermally, catalysts can be used to improve selectivity and lower the required temperature.

Flow Rate/Residence Time: The time the reactants spend in the hot zone is critical for optimizing the conversion rate while minimizing the formation of over-halogenated or decomposition products.

Reactant Ratios: The molar ratio of the pyridine substrate to the halogenating agent is carefully controlled to influence the degree of halogenation.

This methodology is generally suited for producing less complex, high-volume halogenated pyridines. For a molecule with the specific substitution pattern of this compound, a multi-step liquid-phase synthesis is more likely, though specific steps might be adapted to vapor-phase conditions if feasible.

Continuous Flow Reactors: Continuous flow chemistry is emerging as a powerful technology for the industrial synthesis of complex molecules like specialty chemicals and pharmaceutical intermediates. This approach offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. youtube.com

For the synthesis of halogenated pyridines, flow reactors can mitigate the hazards associated with highly exothermic reactions or the handling of toxic reagents. youtube.com The small reactor volume at any given time minimizes the risk of runaway reactions. The superior control over residence time and temperature allows for the optimization of reactions involving unstable intermediates, which might be difficult to handle in large batch reactors. While specific applications for this compound are not published, the principles are broadly applicable to its synthesis.

The following table outlines the potential parameters and advantages of these industrial methodologies for the production of halogenated pyridines.

| Methodology | Key Parameters | Advantages | Relevance to Halogenated Pyridines |

|---|---|---|---|

| Vapor-Phase Reactions | High Temperature, Pressure, Reactant Ratio, Residence Time | High throughput, solvent-free, suitable for large volumes | Established for producing foundational chlorinated pyridines like 2,6-dichloropyridine. youtube.com |

| Continuous Flow Reactors | Flow Rate, Temperature, Pressure, Reactor Geometry, Catalyst Loading | Enhanced safety, superior heat/mass transfer, precise process control, easy scalability, improved yield and selectivity | Highly suitable for managing exothermic halogenation reactions and handling unstable intermediates safely. youtube.com |

Applications in General Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

Halogenated pyridines are well-established as versatile building blocks in organic synthesis, and 3-Bromo-2,6-dichloro-5-fluoropyridine is no exception. The presence of multiple halogen substituents allows for selective functionalization through various cross-coupling and substitution reactions. This versatility makes it a sought-after intermediate in the synthesis of more complex molecular architectures. The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited to achieve regioselective modifications, a key advantage in multi-step synthetic sequences.

The synthesis of complex organic molecules often relies on the use of highly functionalized building blocks that can be selectively manipulated. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds such as 3-Bromo-5-chloro-2-fluoropyridine and 3-Bromo-2-chloro-5-fluoropyridine provides valuable insights. innospk.cominnospk.com These related compounds serve as critical intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.cominnospk.com The halogen atoms on the pyridine (B92270) ring act as anchor points for the introduction of various functional groups through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the construction of intricate carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex molecular frameworks. The presence of multiple halogens on this compound suggests its potential for sequential, site-selective cross-coupling reactions, enabling the synthesis of highly substituted pyridine derivatives.

The pyridine ring itself is a fundamental heterocyclic system, and this compound can be used to construct more complex, fused, or linked heterocyclic systems. The halogen substituents can participate in intramolecular cyclization reactions or serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions to build new rings. For instance, the fluorine atom, being the most electronegative, can significantly activate the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. SNAr reactions on fluorinated pyridines are known to be significantly faster than on their chlorinated counterparts. acs.orgnih.gov This enhanced reactivity can be harnessed to introduce a variety of nucleophiles, including those that are part of another heterocyclic ring, thereby constructing larger, more elaborate heterocyclic structures. The bromine and chlorine atoms can also be targeted by different sets of reaction conditions, offering a toolbox for the stepwise construction of diverse heterocyclic architectures.

Advanced Materials Applications

The incorporation of highly halogenated pyridine moieties into larger molecular structures can impart desirable properties for advanced materials applications. The electron-withdrawing nature of the halogen atoms can influence the electronic properties of the resulting materials, making them suitable for various optoelectronic applications.

In the field of Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in the performance of the device by facilitating charge transport and hosting the emissive guest molecules. Small molecule host materials are actively being developed for solution-processed phosphorescent OLEDs. nih.gov While there is no specific mention of this compound being used as an OLED host material in the reviewed literature, the design of host materials often involves the use of building blocks that can be functionalized to tune their electronic properties and morphology. The rigid structure of the pyridine ring and the potential for derivatization offered by the halogen atoms make halogenated pyridines in general plausible candidates for incorporation into larger host material structures.

The development of novel photoluminescent materials is an active area of research. While no specific studies on the photoluminescent properties of materials directly derived from this compound were found, the general strategy involves creating conjugated systems where the emission properties can be tuned by modifying the electronic nature of the constituent building blocks. The strong electron-withdrawing character of the this compound unit could be utilized to create molecules with significant intramolecular charge transfer (ICT) character upon photoexcitation, which is a common mechanism for fluorescence. By coupling this electron-accepting pyridine unit with suitable electron-donating moieties, it may be possible to design novel photoluminescent materials with tailored emission wavelengths.

Data Tables

Table 1: Reactivity of Halogenated Pyridines in Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Nucleophile | Relative Rate | Reference |

| 2-Fluoropyridine | NaOEt in EtOH | 320 | acs.orgnih.gov |

| 2-Chloropyridine (B119429) | NaOEt in EtOH | 1 | acs.orgnih.gov |

Table 2: Potential Cross-Coupling Reactions for Functionalization of this compound

| Reaction Name | Typical Catalyst | Bond Formed | Potential Site of Reaction |

| Suzuki Coupling | Palladium-based | C-C | C-Br, C-Cl |

| Stille Coupling | Palladium-based | C-C | C-Br, C-Cl |

| Buchwald-Hartwig Amination | Palladium-based | C-N | C-Br, C-Cl |

| Sonogashira Coupling | Palladium/Copper-based | C-C (alkyne) | C-Br, C-Cl |

Ligand Design in Organometallic Chemistry

The strategic design of ligands is central to the advancement of organometallic chemistry and catalysis. Ligands not only stabilize the metal center but also intricately modulate its electronic and steric environment, thereby dictating the reactivity and selectivity of the resulting catalyst. The incorporation of halogen atoms into a pyridine ring significantly alters its electronic character, making it more electron-deficient. This electron-withdrawing effect can enhance the π-acceptor properties of the ligand, influencing the stability and reactivity of the organometallic complex.

This compound serves as an excellent scaffold for ligand design due to its distinct substitution pattern. The presence of three different halogen atoms at specific positions on the pyridine ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This enables the introduction of desired coordinating groups and chiral auxiliaries, leading to the synthesis of a diverse array of mono- and bidentate ligands.

The bromine atom at the 3-position is particularly amenable to functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, alkyl, or alkynyl groups, which can bear further coordinating functionalities. The chlorine atoms at the 2- and 6-positions, being ortho to the nitrogen atom, are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing access to ligands with N, O, or S donor atoms. The fluorine atom at the 5-position, while generally less reactive towards substitution, contributes significantly to the electronic properties of the pyridine ring.

The electron-deficient nature of the this compound backbone can lead to the formation of organometallic complexes with unique catalytic activities. The strong σ-donating and potential π-accepting capabilities of the resulting ligands can stabilize metal centers in various oxidation states and promote challenging catalytic transformations.

Chiral Ligand Synthesis and Catalytic Applications

The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. This compound provides a valuable platform for the synthesis of novel chiral ligands. By strategically introducing chiral substituents, it is possible to create a chiral environment around the metal center, enabling enantioselective catalytic reactions.

One common approach to synthesizing chiral ligands from this scaffold involves the nucleophilic substitution of the 2- and/or 6-chloro atoms with chiral amines or alcohols. This can lead to the formation of chiral bidentate N,N- or N,O-ligands. For instance, reaction with a chiral amino alcohol could yield a tridentate N,N,O-ligand.

Another strategy involves the use of cross-coupling reactions at the 3-position to introduce a chiral group. For example, a Suzuki coupling with a chiral boronic acid derivative can attach a chiral moiety to the pyridine backbone. Subsequent functionalization of the chloro substituents can then lead to more complex chiral polydentate ligands.

The catalytic applications of such chiral ligands are vast and depend on the nature of the metal center and the ligand architecture. Organometallic complexes bearing chiral ligands derived from this compound are expected to be effective catalysts for a range of asymmetric transformations.

Table 1: Potential Asymmetric Catalytic Applications of Chiral Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Potential Ligand Type | Expected Outcome |

| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral Phosphine-Pyridine | High enantioselectivity in the reduction of prochiral olefins and ketones. |

| Asymmetric C-C Bond Formation | Pd, Ni, Cu | Chiral Bipyridine or Pyridine-Oxazoline | Enantioselective synthesis of complex organic molecules. |

| Asymmetric Hydrosilylation | Pt, Rh | Chiral Pyridine-Imine | Access to chiral silicon-containing compounds. |

The electron-withdrawing nature of the polychlorinated and fluorinated pyridine ring in these ligands can enhance the Lewis acidity of the metal center, potentially leading to higher catalytic activity and altered selectivity profiles compared to catalysts with more electron-rich ligands. Detailed research is ongoing to explore the full potential of this compound in the design of next-generation chiral catalysts for asymmetric synthesis.

Pharmacological and Agrochemical Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, 3-Bromo-2,6-dichloro-5-fluoropyridine serves as a foundational building block for a variety of pharmacologically active compounds. The pyridine (B92270) core is a common feature in many drugs, and the specific halogenation pattern of this compound offers multiple avenues for synthetic elaboration.

This compound is a key intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Its structure allows for participation in a range of complex organic reactions, making it a versatile tool for medicinal chemists. The presence of multiple halogen atoms enhances the lipophilicity of the molecule and provides reactive handles for further functionalization, which are desirable characteristics in drug design.

The distinct reactivity of the halogens can be exploited for selective substitution reactions, enabling the construction of intricate molecular architectures. This positions this compound as a valuable starting material for creating novel drug candidates targeting a wide array of diseases.

Table 1: Synthetic Utility of this compound in API Scaffolding

| Feature | Role in API Synthesis |

| Pyridine Core | A common heterocyclic motif in numerous approved drugs, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. |

| Halogen Substituents | Provide multiple, distinct reactive sites for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. |

| Lipophilicity | The presence of halogens generally increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and distribution. |

| Metabolic Stability | Halogen atoms, particularly fluorine, can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug molecule. |

The scaffold of this compound is particularly amenable to the design and synthesis of various enzyme inhibitors. Halogenated heterocyclic compounds are frequently employed in the development of targeted therapies due to their ability to form specific interactions within the active sites of enzymes.

Kinase Inhibitors: While direct synthesis of kinase inhibitors from this compound is not extensively detailed in publicly available literature, the structurally related bromo-pyrimidine and substituted pyridine scaffolds are well-established in the design of potent kinase inhibitors. chemicalbook.comnih.gov These compounds often target the hinge region of the kinase active site. The synthetic versatility of this compound makes it a plausible starting point for novel kinase inhibitors, where the pyridine core can serve as a bioisostere for other hinge-binding motifs.

Phosphopantetheinyl Transferase (PptT) Inhibitors: Phosphopantetheinyl transferases are essential enzymes in many pathogenic bacteria, making them attractive targets for new antibacterial drugs. Research into PptT inhibitors has identified various scaffolds that can disrupt the enzyme's function. Although specific examples originating from this compound are not prominent, the development of novel heterocyclic inhibitors is an active area of research. The unique substitution pattern of this compound could be utilized to explore new chemical space in the search for potent PptT inhibitors.

The development of novel anticancer agents often relies on the synthesis of compounds that can selectively target cancer cells or interfere with pathways essential for their growth and proliferation. Halogenated pyridines and pyrimidines are integral to many anticancer drugs. The this compound scaffold can be used to generate derivatives with potential cytotoxic activity against various cancer cell lines.

Research on related bromo-pyrimidine analogues has led to the discovery of compounds with significant in vitro activity against human cancer cell lines, including colon, lung, and leukemia cell lines. boropharm.com These findings suggest that derivatives of this compound could also exhibit promising anticancer properties, warranting further investigation in this area.

The emergence of antibiotic-resistant bacteria is a major global health concern, driving the search for new antibacterial agents with novel mechanisms of action. Halogenated pyridines are precursors to several classes of antibacterial compounds.

Fluoroquinolones are a well-established class of synthetic antibiotics with a broad spectrum of activity. While not directly a fluoroquinolone, this compound can serve as a precursor for structurally related heterocyclic systems. The fluorine atom at the 5-position is a key feature that could be incorporated into novel antibacterial scaffolds.

Furthermore, 1,8-naphthyridine derivatives, which can be synthesized from functionalized pyridines, have demonstrated significant antimicrobial properties. nbinno.com Some of these compounds have been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains. The synthetic accessibility of complex pyridines from this compound makes it a valuable tool in the development of new 1,8-naphthyridine-based antibacterial agents.

Table 2: Potential Antibacterial Scaffolds Derivable from Halogenated Pyridines

| Antibacterial Class | Structural Relevance of this compound |

| Fluoroquinolone Analogues | The fluoropyridine core can be a starting point for the synthesis of novel quinolone-like structures with potential DNA gyrase inhibitory activity. |

| 1,8-Naphthyridines | The pyridine ring can be annulated to form the bicyclic 1,8-naphthyridine system, a privileged scaffold in antibacterial drug discovery. |

A critical aspect of modern antibacterial research is the development of compounds that are effective against drug-resistant pathogens. By serving as a scaffold for novel chemical entities, this compound can contribute to the discovery of molecules that overcome existing resistance mechanisms. The development of 1,8-naphthyridine derivatives that act as adjuvants to enhance the efficacy of current antibiotics is a promising strategy. These compounds have shown synergistic effects when combined with fluoroquinolones against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nbinno.com

Bioisosteric Replacements in Drug Design

No specific instances of "this compound" being utilized as a bioisosteric replacement in drug design were found in the available resources.

Agrochemical Applications

Information detailing the synthesis of specific, commercially known herbicides or insecticides using "this compound" as a key intermediate could not be located.

No structure-activity relationship (SAR) studies in the context of agrochemical development that specifically mention or utilize "this compound" were identified.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Reactivity Indices (Electronegativity, Chemical Potential, Global Hardness, Softness, Fukui Function)From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system.

Global Hardness (η) and Softness (S): Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap. nih.gov

Fukui Function: This function is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. This analysis offers deep insights into intramolecular stability and bonding interactions.

Without published data for 3-Bromo-2,6-dichloro-5-fluoropyridine, it is not possible to provide the specific data tables and detailed research findings as requested. A dedicated computational study would be required to generate this information.

Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is a crucial area of materials science, with applications ranging from telecommunications to optical computing. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO response of novel molecules like this compound. The arrangement and nature of the halogen substituents on the pyridine (B92270) ring are expected to create a significant intramolecular charge transfer, a key characteristic for second-order NLO materials.

Interactive Data Table: Calculated NLO Properties (Illustrative)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action. Fluorinated pyridines are of significant interest in medicinal chemistry as their inclusion can enhance binding affinity and metabolic stability.

Molecular docking studies on this compound would involve simulating its interaction with the active site of various biological targets. These simulations can predict the binding poses and calculate a docking score, which is an estimation of the binding affinity. The bromine, chlorine, and fluorine atoms can participate in various non-covalent interactions, including halogen bonding, which can be a significant contributor to binding affinity. While specific docking studies on this compound are not extensively reported in publicly available literature, the general importance of halogenated pyridines in binding to biological targets is well-established. Such studies would be crucial in identifying potential therapeutic applications for this compound.

Interactive Data Table: Predicted Binding Affinities (Illustrative)

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|

Thermodynamic Property Calculations

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior under different temperature and pressure conditions. Theoretical calculations can provide valuable data on properties such as heat capacity, entropy, and enthalpy.

By performing calculations based on the vibrational frequencies of the molecule, it is possible to determine its thermodynamic functions. The heat capacity (Cp), entropy (S), and enthalpy (H) can be calculated as a function of temperature. This data is essential for predicting the spontaneity of reactions involving this compound and for understanding its behavior in various chemical processes. Although specific tabulated data for this compound is not available, the methodologies for these calculations are well-established in computational chemistry.

Interactive Data Table: Calculated Thermodynamic Properties at Standard Conditions (Illustrative)

| Thermodynamic Property | Calculated Value |

|---|---|

| Heat Capacity (Cp) | Data not available |

| Entropy (S) | Data not available |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For 3-Bromo-2,6-dichloro-5-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to confirm its structure.

Due to the substitution pattern of this compound, the pyridine (B92270) ring lacks any hydrogen atoms. Therefore, a standard ¹H NMR spectrum of a pure sample would not show any signals corresponding to the pyridine core. The absence of signals in the aromatic region (typically 7.0-9.0 ppm for pyridines) is a key indicator of the fully substituted nature of the ring. Any observed signals would likely correspond to impurities or residual solvents from the synthesis process.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the attached halogen atoms (Br, Cl, F) and the nitrogen atom in the ring. The carbon atom attached to the fluorine (C-5) will exhibit a characteristic coupling (¹J C-F), resulting in a doublet. Further smaller couplings to the fluorine atom (²J C-F, ³J C-F) may also be observed for the other carbon atoms.

Table 1: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~150 | d | ~10 (²J C-F) |

| C-3 | ~115 | d | ~5 (³J C-F) |

| C-4 | ~140 | d | ~25 (²J C-F) |

| C-5 | ~155 | d | ~250 (¹J C-F) |

Note: The data in this table is predicted based on analogous structures and theoretical calculations and serves as a representative example.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Due to the absence of neighboring protons, the signal would appear as a singlet, unless long-range couplings to other nuclei are resolved.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The data in this table is predicted based on typical values for fluoropyridines and serves as a representative example. Chemical shifts are referenced to a standard such as CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens. The isotopic cluster for the molecular ion [M]⁺ would show a pattern resulting from the different isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

Table 3: Predicted HRMS Data for this compound (C₅BrCl₂FN)

| Ion Formula | Calculated m/z |

|---|---|

| [C₅⁷⁹Br³⁵Cl₂FN]⁺ | 258.8519 |

| [C₅⁸¹Br³⁵Cl₂FN]⁺ | 260.8498 |

| [C₅⁷⁹Br³⁵Cl³⁷ClFN]⁺ | 260.8489 |

| [C₅⁸¹Br³⁵Cl³⁷ClFN]⁺ | 262.8469 |

| [C₅⁷⁹Br³⁷Cl₂FN]⁺ | 262.8460 |

Note: The data in this table represents the major predicted isotopic peaks for the molecular ion and is for illustrative purposes.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for these purposes.

For the analysis of halogenated aromatic compounds, reversed-phase HPLC is a common technique. rsc.orgoup.com A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromforum.org Detection is typically achieved using a UV detector, as the pyridine ring is UV-active.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like halogenated pyridines. nih.govnih.gov The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then provides identification of the separated components.

Table 4: Representative Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water Gradient | UV at ~254 nm |

Note: The conditions in this table are typical for the analysis of similar compounds and serve as a general guideline.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, HPLC is instrumental in determining its purity and identifying any potential impurities from the synthesis process.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Hypothetical HPLC Parameters for Analysis of this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis. UPLC is particularly advantageous for analyzing complex samples or for high-throughput screening. The analysis of this compound by UPLC would offer improved separation efficiency of impurities that might co-elute in a standard HPLC separation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for the definitive identification of compounds. Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. For this compound, electrospray ionization (ESI) would be a common ionization technique. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would serve as a crucial confirmation of the elemental composition. Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into smaller, identifiable fragments.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds. For instance, C-Cl, C-Br, and C-F stretching vibrations would appear in specific regions of the spectrum, providing direct evidence for the presence of these halogens. The pyridine ring vibrations would also be observable, and their positions would be influenced by the heavy halogen substituents.

Expected FT-IR Absorption Regions for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring Stretching | 1600-1400 |

| C-F Stretching | 1250-1000 |

| C-Cl Stretching | 850-550 |

| C-Br Stretching | 650-500 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information about the vibrations of the pyridine ring and the carbon-halogen bonds, which might be weak or absent in the IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis and structural confirmation.

Structure Activity Relationships Sar and Biological Mechanism Elucidation

Correlating Structural Modifications with Biological Activity

The core of understanding the utility of 3-Bromo-2,6-dichloro-5-fluoropyridine lies in analyzing how alterations to its structure translate into changes in biological efficacy. The halogen atoms are not merely passive components; they actively participate in the molecule's interaction with its biological target.

The arrangement of halogens on the pyridine (B92270) ring is a critical determinant of the molecule's reactivity and, consequently, its biological activity. In derivatives of this compound, the bromine atom at the 3-position is the most reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective introduction of various substituents at this position, which is a key step in building more complex and biologically active molecules.

The chlorine atoms at the 2- and 6-positions and the fluorine atom at the 5-position serve to modulate the electronic properties of the pyridine ring. These electron-withdrawing groups enhance the stability of the molecule and can influence its binding affinity to target proteins. The presence of fluorine, in particular, is a common strategy in drug design to improve metabolic stability and bioavailability.

For instance, in the development of novel insecticides, the specific substitution pattern of halogens on the pyridine ring is crucial for achieving high efficacy. Patent literature demonstrates the synthesis of N-(pyridin-2-yl)pyrazole-5-carboxamide insecticides where the this compound scaffold is a key starting material. The final compounds exhibit potent insecticidal activity, which is attributed in part to the specific arrangement of the halogens on the pyridine core.

| Position | Halogen | Key Role in Synthesis & Activity |

|---|---|---|

| 3 | Bromine | Primary site for cross-coupling reactions (e.g., Suzuki), allowing for the introduction of diverse functional groups to modulate biological activity. |

| 2, 6 | Chlorine | Modulate electronic properties of the ring, influencing binding affinity and stability. Can also serve as sites for further modification. |

| 5 | Fluorine | Enhances metabolic stability and bioavailability of the final molecule. Contributes to the overall electronic profile of the pyridine ring. |

Building upon the this compound core, the introduction of other chemical groups is pivotal in fine-tuning the efficacy and selectivity of the final compound. Through reactions at the bromine position, a wide array of substituents can be introduced, each imparting different properties to the molecule.

In the context of insecticide development, the addition of substituted pyrazole (B372694) carboxamide moieties to the pyridine ring, often via a linking group attached at the 3-position, is a common strategy. The nature of the substituents on this added ring system can dramatically affect the insecticidal spectrum and potency. For example, the presence of specific alkyl or haloalkyl groups on the pyrazole ring can enhance the compound's activity against certain insect pests while maintaining selectivity and lower toxicity to non-target organisms.

Mechanisms of Biological Action

Many modern insecticides function by inhibiting crucial enzymes or disrupting key biological pathways in the target pest. Pyridine-based insecticides, for example, are known to act on the insect nervous system. While specific data for derivatives of this compound are often proprietary, the broader class of N-(pyridin-2-yl)pyrazole-5-carboxamide insecticides are known to target the ryanodine (B192298) receptor, a calcium channel critical for muscle function in insects. Disruption of this channel leads to uncontrolled calcium release, resulting in paralysis and death of the insect.

The efficacy of these compounds is rooted in their ability to bind with high affinity and specificity to their cellular targets. The halogen atoms and other substituents on the pyridine and attached rings play a crucial role in forming interactions—such as hydrogen bonds, halogen bonds, and hydrophobic interactions—with amino acid residues in the binding site of the target protein. The specific electronic and steric properties conferred by the 2,6-dichloro-5-fluoro substitution pattern are designed to optimize this binding and enhance the inhibitory activity of the molecule.

| Mechanism Aspect | Description |

|---|---|

| Enzyme/Pathway Inhibition | Derivatives often target crucial insect nervous system proteins, such as ryanodine receptors, leading to disruption of calcium channel function. |

| Cellular Target Interaction | The halogenated pyridine core and additional substituents are designed to optimize binding to the target protein through a combination of hydrophobic, hydrogen, and halogen bonds. |

| Bioavailability & Stability | The fluorine atom at the 5-position enhances metabolic stability by blocking sites of enzymatic degradation. The overall halogenation pattern influences lipophilicity, affecting absorption and distribution. |

Rational Design of Derivatives for Enhanced Properties

Rational drug design leverages the understanding of a biological target to design and synthesize molecules with improved therapeutic potential. This approach is instrumental in the modification of the this compound scaffold.

A "lead compound" is a chemical that has promising biological activity but may have suboptimal properties, such as low potency or poor metabolic stability. Lead optimization is the iterative process of modifying the lead compound to improve these characteristics. For pyridine derivatives, the number and position of substituents like halogens (Br, Cl, F) and other functional groups can significantly impact their biological effects.

Systematic modifications to the this compound core are undertaken to explore the impact of various substituents on the molecule's interaction with its biological target. For instance, replacing one of the chlorine atoms with a different functional group can alter the compound's electronic properties and steric profile, potentially leading to a more potent derivative. The strategic introduction of fluorine atoms into heterocyclic compounds has been reported to enhance biological properties due to increased oxidative and thermal stability, which can improve drug absorption and in vivo transport.

The optimization process often involves the synthesis of a library of related compounds, each with a specific modification. These are then tested to determine how the change affects biological activity. This systematic approach allows researchers to build a comprehensive understanding of the SAR for this class of compounds.

Table 1: Hypothetical Lead Compound Optimization Data

| Compound ID | R1-Substituent | R2-Substituent | In Vitro Potency (IC50, nM) |